- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesInorganic Chemistry Communications, 2008, 11(1), 97-100,
Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

97802-08-9 structure
Nome del prodotto:4,7-Bis(4-bromophenyl)-1,10-phenanthroline
Numero CAS:97802-08-9
MF:C24H14Br2N2
MW:490.189363956451
MDL:MFCD22493502
CID:750886
PubChem ID:18759610
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline
- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)
- CS-0085900
- AS-76011
- 97802-08-9
- DTXSID20596011
- QALMOXHIAPMJAB-UHFFFAOYSA-N
- SCHEMBL3357430
- MFCD22493502
- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline
- DB-339940
- AKOS016006714
-
- MDL: MFCD22493502
- Inchi: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H
- Chiave InChI: QALMOXHIAPMJAB-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 489.95032g/mol
- Massa monoisotopica: 487.95237g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 467
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.1
- Superficie polare topologica: 25.8Ų
Proprietà sperimentali
- Densità: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (6.9E-6 g/L) (25 ºC),
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Informazioni sulla sicurezza
- Condizioni di conservazione:Sealed in dry,2-8°C
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D252465-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$795 | 2024-08-03 | |
eNovation Chemicals LLC | D252465-10g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 10g |
$3450 | 2024-08-03 | |
Alichem | A019114341-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95% | 1g |
$556.20 | 2023-08-31 | |
TRC | B075345-50mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 50mg |
$ 215.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D618577-1g |
4,7-bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$480 | 2024-06-05 | |
Ambeed | A449258-250mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 250mg |
$55.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923CNY | 2021-05-07 | |
Aaron | AR006BM2-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$73.00 | 2025-01-23 | |
1PlusChem | 1P006BDQ-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 1g |
$98.00 | 2025-02-21 |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
Riferimento
- Osmium complexes and related organic light-emitting devices, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
Riferimento
- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexesYouji Huaxue, 2015, 35(8), 1792-1796,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
Riferimento
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systemsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
Riferimento
- Electrochromic behavior of fac-tricarbonyl rhenium complexesNew Journal of Chemistry, 2022, 46(3), 1072-1079,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
Riferimento
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials
- 8-Quinolinamine, 4-(4-bromophenyl)-
- 3’-Chloro-2-bromopropiophenone
- 1-(4-Bromophenyl)-3-chloropropan-1-one
- 3-chloropropanoyl chloride
- 4-(4-Bromophenyl)-8-nitroquinoline
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Letteratura correlata
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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